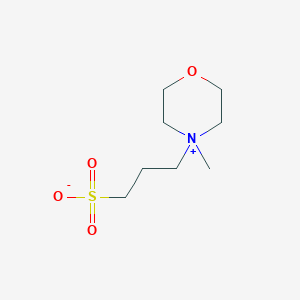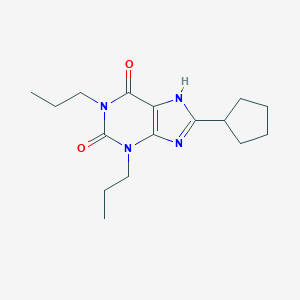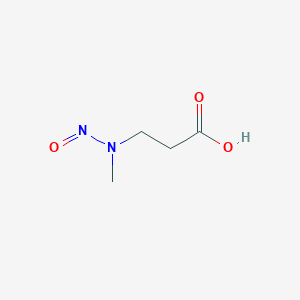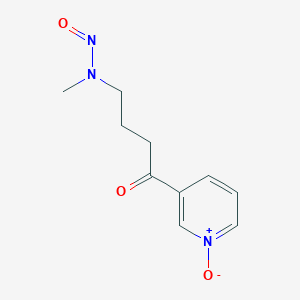
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Overview
Description
Synthesis Analysis
NNK synthesis involves catalytic tritium replacement in its pyridine ring, demonstrating its complex chemical structure and the intricacies involved in its formation. This process underscores the compound's synthetic accessibility for detailed study and analysis (Wiley et al., 1988).
Molecular Structure Analysis
The three-dimensional structure of NNK reveals a nearly planar molecule, except for the methylnitrosamine group, which is oriented at a significant dihedral angle to the pyridine ring. This structural configuration facilitates specific interactions and reactions pivotal to NNK's biological activity and its carcinogenic potency (Katz et al., 1999).
Chemical Reactions and Properties
NNK undergoes various metabolic transformations catalyzed by cytochrome P450 enzymes, leading to the formation of several metabolites, including keto alcohol and keto acid, which are critical for understanding its carcinogenic mechanism. These metabolic pathways highlight the enzymatic versatility and the potential for intervention in NNK-induced carcinogenesis (Smith et al., 1990; Smith et al., 1992).
Physical Properties Analysis
The physical properties of NNK, such as its solubility, volatility, and stability, are essential for understanding its behavior in biological systems and its environmental impact. However, specific studies detailing these properties are limited, indicating an area for further research.
Chemical Properties Analysis
NNK's chemical properties, including its reactivity with biological macromolecules, are central to its carcinogenic activity. Its ability to form DNA adducts through metabolic activation processes underscores the direct link between NNK exposure and genetic mutations leading to cancer (Hecht, 1996).
Scientific Research Applications
Synthesis for Drug Development : A study by Wiley et al. (1988) demonstrated the successful synthesis of carcinogenic tobacco-specific nitrosamines with tritium in the pyridine ring, providing insights for developing new antitumor drugs (Wiley et al., 1988).
Chemotherapeutic Agent in Rats : Research by Hecht et al. (1987) found that 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces nasal tumors in rats, implicating DNA 4-(3-pyridyl)-4-oxobutylation in its tumorigenic action (Hecht et al., 1987).
Metabolic Alterations in Zebrafish Embryos : A 2021 study by Merino et al. indicated that NNK exposure during early zebrafish embryo development leads to harmful metabolic changes. This suggests that zebrafish embryos could be a suitable model for monitoring NNK toxicity (Merino et al., 2021).
Inhibition of Lung Carcinogenesis : Smith et al. (1990) explored how NNK metabolism in lung microsomes is inhibited by isothiocyanates, which may play a role in preventing lung cancer by blocking the formation of formaldehyde and keto alcohol (Smith et al., 1990).
Role in Tobacco-Related Carcinogenesis : Research indicates that NNK metabolism in human cytochrome P450 1A2 is crucial for its carcinogenic potential. This metabolism can be inhibited by phenethyl isothiocyanate, potentially reducing the formation of NNK-derived metabolites (Smith et al., 1996).
Formation in Tobacco Smoke : A study by Zejun et al. (2017) found that oxidative conditions in tobacco smoke significantly increase the formation of NNK, with nicotine and active nitrogen oxides being principal precursors. Interestingly, reducing sugars can inhibit its formation (Zejun et al., 2017).
Safety And Hazards
Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. However, nitrosamines are generally considered to be potentially carcinogenic, so appropriate safety precautions should be taken when handling this compound.
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. If it has interesting biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has unique chemical reactivity, it could be studied for potential use in synthetic chemistry.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed.
properties
IUPAC Name |
N-methyl-N-[4-(1-oxidopyridin-1-ium-3-yl)-4-oxobutyl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRWRVSPMYAJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226924 | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
CAS RN |
76014-82-9 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL-N-OXIDE)-1-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9H5BL53ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



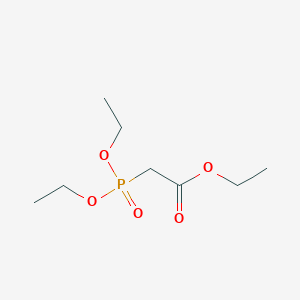


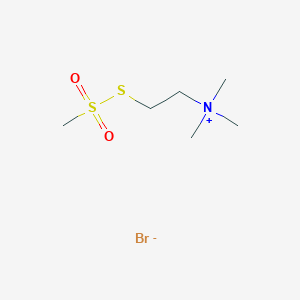
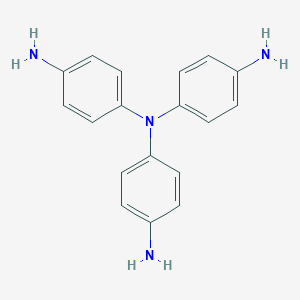
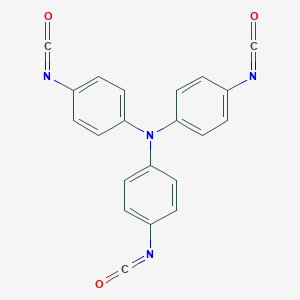
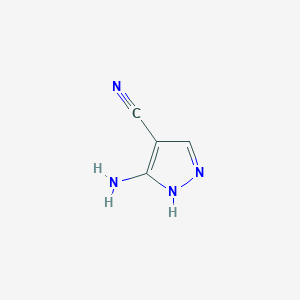
![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
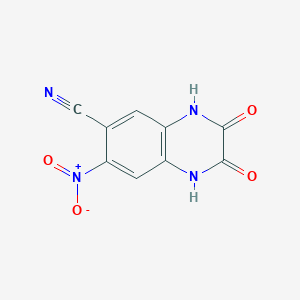
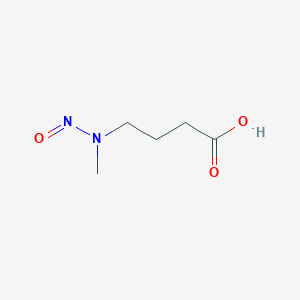
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
